10-Fold Reduction in CYP3A4 Time-Dependent Inhibition (TDI) Compared to a Mono-Substituted Fluoropyrimidine Analog
A key differentiator for the 4,6-dimethyl-5-fluoropyrimidine core, of which the target compound is a chlorinated derivative, is its ability to drastically reduce time-dependent inhibition (TDI) of CYP3A4, a common cause of drug-drug interactions. In a direct structure-activity relationship (SAR) study, the 4,6-dimethyl-5-fluoropyrimidine analogue (compound 465) demonstrated a 10-fold weaker inhibition of CYP3A4 compared to a closely related analogue (compound 464) that lacked the dual 4,6-substitution [1].
| Evidence Dimension | CYP3A4 Time-Dependent Inhibition (TDI) Potency |
|---|---|
| Target Compound Data | 10-fold weaker inhibition relative to comparator (IC50 shift or fold-change in TDI potency) |
| Comparator Or Baseline | Compound 464 (a mono-substituted or differently substituted fluoropyrimidine analogue) |
| Quantified Difference | 10-fold reduction in TDI potency |
| Conditions | Structure-activity relationship (SAR) study; CYP3A4 time-dependent inhibition assay (as described in J. Med. Chem. 2018, 61, 23, 10700-10708) |
Why This Matters
For medicinal chemists, this quantitative reduction in CYP3A4 TDI liability directly translates to a lower risk of drug-drug interactions, making this core a preferred starting point for lead optimization over analogs that may cause significant TDI.
- [1] Mandal M, Mitra K, Grotz D, et al. Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. J Med Chem. 2018;61(23):10700-10708. doi:10.1021/acs.jmedchem.8b01326. PMID: 30388368. View Source
